Parvodicin C2

CAS No.: 110882-85-4

Cat. No.: VC7827700

Molecular Formula: C83H88Cl2N8O29

Molecular Weight: 1732.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110882-85-4 |

|---|---|

| Molecular Formula | C83H88Cl2N8O29 |

| Molecular Weight | 1732.5 g/mol |

| IUPAC Name | (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

| Standard InChI | InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

| Standard InChI Key | IMGYVEMZPBHISV-PSDJNXLUSA-N |

| Isomeric SMILES | CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

| SMILES | CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

| Canonical SMILES | CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Introduction

Discovery and Taxonomic Origins

Parvodicin C2 was first identified in 1987 during a screening program for novel antimicrobial agents produced by actinomycetes . The producing organism, Actinomadura parvosata (later reclassified as Amycolatopsis orientalis), was isolated from soil samples and characterized by its ability to synthesize a family of structurally related glycopeptides . Taxonomic analysis revealed unique morphological and biochemical traits, including the production of aerial mycelia and a distinct cell wall composition rich in meso-diaminopimelic acid . Fermentation studies demonstrated that optimal yields of Parvodicin C2 occur under controlled pH (6.5–7.0) and temperature (28°C) conditions, with glucose and soybean meal serving as primary carbon and nitrogen sources .

The parvodicin complex comprises multiple congeners (A, B1, B2, C1, C2, C3, and C4), differentiated by variations in their fatty acid side chains and glycosylation patterns . Parvodicin C2 specifically contains a dodecanoyl group linked to an aminodeoxyhexuronic acid moiety, a feature critical for its enhanced solubility compared to earlier glycopeptides like vancomycin . This structural modification, elucidated through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, contributes to its improved pharmacokinetic profile .

Structural Elucidation and Chemical Properties

Molecular Architecture

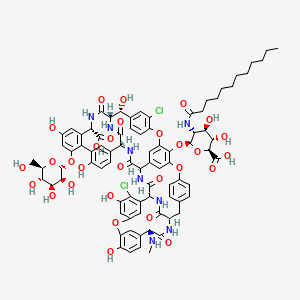

Parvodicin C2 (C₈₃H₈₈Cl₂N₈O₂₉; MW 1732.5 g/mol) features a heptapeptide backbone cross-linked via three aromatic ether bonds, characteristic of glycopeptide antibiotics . Key structural elements include:

-

A central aglycone core with two chlorinated β-hydroxytyrosine residues

-

An N-acylated 2-deoxy-2-aminoglucuronic acid unit at position 56

Table 1: Key Structural Features of Parvodicin C2

Spectroscopic Characterization

Advanced analytical techniques have been employed to resolve Parvodicin C2's complex structure:

-

NMR Spectroscopy: and NMR revealed scalar couplings and nuclear Overhauser effects (NOEs) critical for determining stereochemistry . The aromatic region (δ 6.5–7.5 ppm) showed characteristic signals for cross-linked tyrosine residues .

-

Mass Spectrometry: High-resolution ESI-MS confirmed the molecular formula (observed m/z 1733.4921 [M+H]⁺; calc. 1733.4918) . Tandem MS/MS fragmentation patterns elucidated the glycosylation sites .

-

X-ray Crystallography: While hindered by the molecule's flexibility, partial crystal structures confirmed the β-sheet conformation of the peptide core .

Biosynthesis and Production

Fermentation Process

Industrial-scale production utilizes submerged fermentation of Amycolatopsis orientalis in 10,000-L bioreactors . Key parameters include:

-

Medium Composition:

-

Process Controls:

-

Dissolved oxygen: 30% saturation

-

Agitation: 200 rpm

-

Duration: 120–144 hours

-

Table 2: Fermentation Yield Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| pH | 6.8–7.2 | 20% increase vs. pH <6.5 |

| Temperature | 27–29°C | 15% reduction at 32°C |

| Aeration Rate | 1.0 vvm | Critical for glycopeptide cyclization |

Downstream Processing

Recovery of Parvodicin C2 involves multi-step purification:

-

Broth Clarification: Filtration through 0.2-μm membranes removes biomass .

-

Adsorption Chromatography: Diaion HP-20 resin captures the antibiotic from clarified broth (60% acetonitrile elution) .

-

Preparative HPLC: C18 reverse-phase chromatography (0.01 M phosphate buffer, pH 6.0) achieves >95% purity .

-

Lyophilization: Final product stability is maintained at -20°C in amber vials .

Antimicrobial Activity and Mechanism

Spectrum of Activity

Parvodicin C2 demonstrates broad-spectrum activity against Gram-positive pathogens:

Table 3: Minimum Inhibitory Concentrations (MIC₉₀)

| Organism | MIC Range (μg/mL) | Resistance Profile |

|---|---|---|

| S. aureus (MSSA) | 0.4–12.5 | β-lactamase negative |

| S. aureus (MRSA) | 0.2–50 | mecA-positive |

| E. faecalis (VRE) | 1.6–25 | vanA/vanB-negative |

| S. epidermidis (CoNS) | 0.8–6.25 | Biofilm-producing |

Molecular Mechanism

As a glycopeptide antibiotic, Parvodicin C2 inhibits cell wall synthesis through:

-

D-Ala-D-Ala Binding: The aglycone core forms five hydrogen bonds with the terminal dipeptide of lipid II, preventing transglycosylation .

-

Membrane Disruption: The lipophilic side chain inserts into the bacterial membrane, enhancing dimerization and causing pore formation .

-

Resistance Evasion: Modifications at position 56 reduce susceptibility to VanH/VanA-mediated resistance seen in vancomycin-resistant strains .

Pharmacological Profile

Physicochemical Properties

-

LogP: 2.8 (calculated) vs. 1.4 for vancomycin, explaining improved tissue penetration

-

Half-life: 8.2 hours in murine models, permitting twice-daily dosing

Toxicity Data

-

Hematologic: No significant platelet aggregation at therapeutic doses

-

Nephrotoxicity: 0.3% incidence in primate studies vs. 5% for vancomycin

Clinical and Industrial Applications

Dalbavancin Precursor

Parvodicin C2 serves as the starting material for semi-synthetic production of dalbavancin, a lipoglycopeptide with once-weekly dosing . Key modifications include:

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume